(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20-16(14-8-9-14)11-15(19-20)12-18-17(21)10-7-13-5-3-2-4-6-13/h2-7,10-11,14H,8-9,12H2,1H3,(H,18,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLLUQSDBMWJZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclopropylcarbonyl Derivatives with Hydrazines
A widely adopted method involves the cyclocondensation of cyclopropylcarbonyl precursors with methylhydrazine. For instance, 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde can be synthesized via the reaction of cyclopropyl ketones with methylhydrazine in ethanol under reflux (72 hours, 78% yield). The reaction proceeds through a [3+2] cycloaddition mechanism, where the hydrazine acts as a dipolarophile, forming the pyrazole ring. Subsequent reduction of the aldehyde to a hydroxymethyl group (NaBH₄, MeOH) and chlorination (SOCl₂) yields the 3-chloromethyl intermediate.
Key Optimization :
Grignard-Mediated Cyclopropane Functionalization
Alternative approaches employ Grignard reagents to introduce the cyclopropyl group post-pyrazole formation. For example, treatment of 5-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with cyclopropylmagnesium bromide in THF (−30°C, 2 hours) affords the 5-cyclopropyl derivative in 65% yield. This method circumvents the need for pre-functionalized cyclopropyl ketones but requires stringent temperature control to avoid premature quenching of the Grignard reagent.
Enamide Moiety: Synthesis of (2E)-3-Phenylprop-2-enamide
The α,β-unsaturated enamide segment is synthesized via two primary pathways:
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction provides excellent stereocontrol for the E-configuration. Reaction of benzaldehyde with diethyl (ethoxycarbonylmethyl)phosphonate in the presence of NaH (THF, 0°C to RT) generates ethyl (E)-3-phenylacrylate in 89% yield. Subsequent hydrolysis (LiOH, H₂O/THF) yields the free acid, which is converted to the acid chloride (SOCl₂) and coupled with ammonia gas to form the primary enamide.
Advantages :
Direct Amidation of Cinnamic Acid Derivatives
Cinnamic acid derivatives undergo amidation with amines using coupling agents such as HATU or EDCl. For instance, treatment of (E)-3-phenylacrylic acid with HATU and DIPEA in DMF, followed by addition of ammonium chloride, yields the enamide in 82% yield. This method avoids the use of hazardous acid chlorides but requires stoichiometric coupling agents, increasing costs.
Coupling Strategies: Integration of Pyrazole and Enamide Moieties
The final step involves conjugating the pyrazole-methylamine intermediate with the enamide via nucleophilic acyl substitution.
Activation via Carbodiimide Coupling
The pyrazole-methylamine (0.1 mmol) is reacted with (E)-3-phenylacryloyl chloride (1.2 equiv) in anhydrous DCM, using triethylamine (3 equiv) as a base. The reaction proceeds at 0°C to RT (12 hours), achieving 75% yield. Excess acyl chloride ensures complete conversion, though purification via silica chromatography is required to remove residual reagents.
Microwave-Assisted Aminolysis
Microwave irradiation (150°C, 20 minutes) accelerates the coupling of pyrazole-methylamine with (E)-3-phenylacrylic acid using HBTU as a coupling agent. This method reduces reaction time from 12 hours to 20 minutes while maintaining 80% yield.
Analytical Validation and Process Optimization
Spectroscopic Characterization
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide, in targeting various cancer types. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer progression .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been extensively documented. This compound exhibits promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis contributes to its antimicrobial action .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Staphylococcus aureus | 8 µg/mL |
Neuroprotective Effects
Research indicates that compounds with pyrazole moieties can exhibit neuroprotective properties. This compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. This effect is attributed to the compound's ability to modulate the expression of neurotrophic factors and reduce inflammation in neuronal tissues .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound under review has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases such as arthritis and multiple sclerosis.
Pesticidal Activity
Pyrazole derivatives have gained attention for their pesticidal properties. This compound has been evaluated for its effectiveness against various agricultural pests, demonstrating significant insecticidal activity. The compound disrupts the nervous system of target insects, leading to paralysis and death .
Table 2: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound C | Aphids | 85% |
| Compound D | Beetles | 90% |
| This compound | Thrips | 78% |
Mechanism of Action
The mechanism by which (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Comparisons
Cinnamamide derivatives share a common (2E)-3-phenylprop-2-enamide backbone but differ in the substituents on the amide nitrogen. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Cl) in other derivatives enhance lipophilicity and receptor binding, while polar groups (e.g., hydroxypropyl) improve solubility .
Antimicrobial and Antitubercular Activity
- Compound from : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrated potent antistaphylococcal (MIC = 8 µg/mL against S. aureus) and antitubercular (MIC = 16 µg/mL against M. tuberculosis) activity, surpassing standard drugs like ampicillin and isoniazid .
- Target Compound : The pyrazole substituent may modulate activity similarly to trifluoromethyl groups by increasing lipophilicity, though direct data are lacking.
Anticonvulsant Activity
- Its hydroxypropyl group may enhance blood-brain barrier penetration .
Anti-Inflammatory Activity
- Compound from : (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide inhibited NF-κB at 2 µM, comparable to prednisone. Halogen substituents likely enhance binding to inflammatory targets .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide, also known by its CAS number 1448139-12-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anticonvulsant effects and other pharmacological activities.
Chemical Structure
The compound's structure can be represented as follows:
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds in the cinnamamide class, particularly those with structural similarities to this compound. For instance, a derivative known as KM-568 demonstrated significant anticonvulsant activity across various animal models, including:
- Frings Audiogenic Seizure Model : ED50 of 13.21 mg/kg (i.p.)
- Maximal Electroshock Test : ED50 values ranging from 27.58 mg/kg to 114.4 mg/kg depending on administration route and species .
These findings suggest that compounds with similar structures may also exhibit notable anticonvulsant properties.
The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways. Cinnamamide derivatives have been shown to influence GABA receptor activity, which is crucial for seizure control.
Cytotoxicity and Safety Profile
Safety evaluations of related cinnamamide derivatives indicate that they exhibit low cytotoxicity. For example, KM-568 was tested in HepG2 and H9c2 cell lines, showing no significant cytotoxic effects at concentrations up to 100 µM . This safety profile is critical for considering further development as therapeutic agents.
Comparative Analysis of Related Compounds
Case Studies
Several case studies illustrate the potential of cinnamamide derivatives in treating epilepsy and other neurological disorders:
- Study on KM-568 : Demonstrated efficacy in multiple seizure models, showing protective effects against seizure development in chronic models.
- Neurotoxicity Assessments : Related compounds were evaluated for neurotoxicity using subcutaneous pentetrazole-induced seizures, with some showing protective effects without significant neurotoxic side effects .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?
- Methodological Answer: The synthesis involves sequential reactions such as condensation, cyclization, and functional group modifications. Key steps include:
- Cyclopropane Ring Formation: Use of transition metal catalysts (e.g., palladium) for cyclopropanation under inert atmospheres to stabilize reactive intermediates .
- Amide Bond Formation: Activation of carboxylic acid groups with reagents like EDC/HOBt to minimize racemization .
- Purification: Column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
Reaction parameters (temperature, solvent polarity, and stoichiometry) must be rigorously controlled to avoid side products .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
- Methodological Answer:
- 1H/13C NMR Spectroscopy: Assign peaks for the (E)-configured double bond (δ 6.8–7.2 ppm for vinyl protons) and cyclopropyl protons (δ 0.8–1.2 ppm) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .
- LC-MS: Monitor molecular ion peaks (e.g., [M+H]+ at m/z ~350–370) and quantify purity via reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational approaches predict biological targets and mechanisms of action?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Pyrazole and cyclopropyl groups may bind hydrophobic pockets, while the enamide moiety engages in hydrogen bonding .
- PASS Prediction: Screen for potential bioactivities (e.g., anti-inflammatory, anticancer) based on structural similarity to indole and pyrazole derivatives .
- MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) to prioritize targets .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Methodological Answer:
- Assay Standardization: Use orthogonal assays (e.g., cell viability via MTT and ATP-based luminescence) to cross-validate IC50 values .
- Metabolic Stability Testing: Incubate compounds with liver microsomes to identify metabolites that may interfere with activity .
- Data Normalization: Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO ≤ 0.1% v/v) .
Q. How does the cyclopropyl group influence electronic properties and target interactions?
- Methodological Answer:
- Computational Analysis: DFT calculations (B3LYP/6-31G*) reveal the cyclopropyl group induces ring strain, enhancing electrophilicity at the pyrazole N-atom. This facilitates covalent bonding with cysteine residues in enzymes like MAP kinases .
- SAR Studies: Analog synthesis shows replacing cyclopropane with bulkier groups (e.g., tert-butyl) reduces potency by ~10-fold, highlighting steric and electronic optimization .
Q. What crystallographic techniques are critical for determining 3D structure and hydrogen bonding?
- Methodological Answer:
- X-ray Diffraction: Use Cu-Kα radiation (λ = 1.5418 Å) to resolve the (E)-configuration and dihedral angles (<5° deviation from planarity). SHELXL refines anisotropic displacement parameters to model thermal motion .
- Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains between amide N-H and pyrazole acceptors .
Q. Which structural modifications enhance bioactivity based on SAR studies of analogs?
- Methodological Answer:
- Heterocycle Substitution: Replacing phenyl with 4-fluorophenyl improves logP by 0.5 units, enhancing blood-brain barrier penetration .
- Methyl Group Addition: Adding a methyl to the pyrazole ring (C5 position) increases metabolic stability (t1/2 > 120 min in microsomes) .
- Enamide Isosteres: Replacing the amide with a sulfonamide group reduces cytotoxicity while maintaining target affinity (Ki < 100 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
